- Neuropharmacological investigation of N-benzylsulfamides, Journal of Medicinal Chemistry, 1967, 10(4), 636-42

Cas no 95-00-1 (2,4-Dichlorobenzylamine)

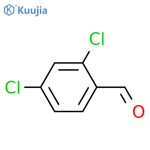

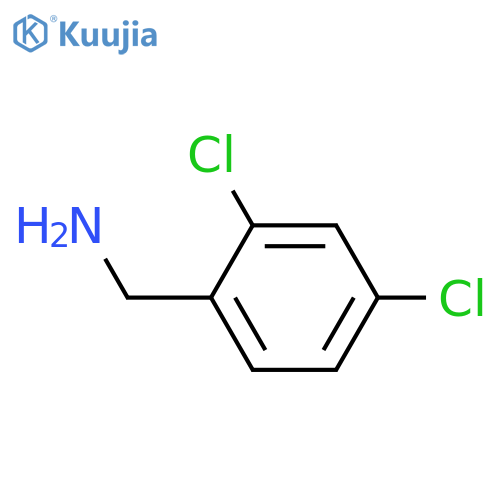

2,4-Dichlorobenzylamine structure

상품 이름:2,4-Dichlorobenzylamine

2,4-Dichlorobenzylamine 화학적 및 물리적 성질

이름 및 식별자

-

- (2,4-Dichlorophenyl)methanamine

- 2,4-Dichloro Benzylamine

- 2.4-Dichlorobenzylamine

- 1-(2,4-dichlorophenyl)methanamine

- 2,4,6,7-TETRAHYDRO-5H-PYRAZOLO[4,3-C]PYRIDINE,N5-BOC PROTECTED

- 2,4-Dichlor-benzylamin

- 2,4-dichlorobenzenemethanamine

- 2,4-Dichlorobenzylam

- 2,4-dichloro-benzylamine

- Benzylamine,2,4-dichloro

- o,p-Dichlorobenzylamine

- RARECHEM AL BW 0119

- 2,4-Dichlorobenzenemethanamine (ACI)

- Benzylamine, 2,4-dichloro- (6CI, 8CI)

- ((2,4-Dichlorophenyl)methyl)amine

- 2,4-Dichlorobenzylamine

- NSC 25064

- NSC25064

- [1-(2,4-dichlorophenyl)methyl]amine

- (2,4-dichlorobenzyl)amine

- DB-019912

- EN300-16219

- D1740

- (2,4-Dichlorophenyl)methanamine #

- CS-0031349

- F2191-0285

- 2,4-dichlorobenzyl-amine

- AKOS000120220

- NS00040430

- EINECS 202-382-6

- DS-16587

- DTXSID5059115

- STL069454

- MFCD00008109

- 2,4-dichlorobenzyl amine

- Benzylamine, 2,4-dichloro-

- CHEMBL13094

- 2,4-di-chlorobenzylamine

- NSC-25064

- 2,4-Dichlorobenzylamine, 97%

- Benzenemethanamine, 2,4-dichloro-

- SCHEMBL109291

- TL3J7NC8YC

- UNII-TL3J7NC8YC

- InChI=1/C7H7Cl2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H

- AB00993723-01

- 2,4 dichlorobenzylamine

- 1-(2,4-dichlorophenyl)methylamine

- [(2,4-dichloro-phenyl)methyl]amine

- [(2,4-dichlorophenyl)methyl]amine

- 95-00-1

- SY005582

-

- MDL: MFCD00008109

- 인치: 1S/C7H7Cl2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2

- InChIKey: SJUKJZSTBBSGHF-UHFFFAOYSA-N

- 미소: ClC1C=C(Cl)C(CN)=CC=1

- BRN: 775667

계산된 속성

- 정밀분자량: 174.99600

- 동위원소 질량: 174.996

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 1

- 중원자 수량: 10

- 회전 가능한 화학 키 수량: 1

- 복잡도: 108

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

- 토폴로지 분자 극성 표면적: 26A^2

- 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

- 색과 성상: 무색 ~ 노란색 투명 액체

- 밀도: 1.308 g/mL at 25 °C(lit.)

- 비등점: 83-84 °C/5 mmHg(lit.)

- 플래시 포인트: 화씨 온도: 230°f

섭씨: 110 ° c - 굴절률: n20/D 1.578(lit.)

- PSA: 26.02000

- LogP: 3.15240

- 민감성: Air Sensitive

- 용해성: 미확정

2,4-Dichlorobenzylamine 보안 정보

-

기호:

- 제시어:위험했어

- 신호어:Danger

- 피해 선언: H314

- 경고성 성명: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501

- 위험물 운송번호:UN 2735 8/PG 3

- WGK 독일:3

- 위험 범주 코드: 34

- 보안 지침: S26-S36/37/39-S45-S24/25-S23

- 포카표 F사이즈:9

-

위험물 표지:

- 위험 등급:8

- 보안 용어:8

- 위험 용어:R36/37/38

- 저장 조건:사용하지 않을 때는 용기를 밀폐하여 질소층에 저장하여 강산/부식성 물질을 멀리하고 용기를 밀폐한다

- 패키지 그룹:III

- TSCA:Yes

- 포장 등급:III

2,4-Dichlorobenzylamine 세관 데이터

- 세관 번호:2921499090

- 세관 데이터:

중국 세관 번호:

2921499090개요:

2921499090 기타 방향족 단아민과 그 파생물 및 그 소금.부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 6.5% 일반관세: 30.0%

신고 요소:

제품 이름, 어셈블리 컨텐트, 사용

요약:

2921499090 기타 방향족 단아민과 그 파생물;그 염류부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 6.5% 일반관세: 30.0%

2,4-Dichlorobenzylamine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-16219-0.25g |

(2,4-dichlorophenyl)methanamine |

95-00-1 | 95% | 0.25g |

$19.0 | 2023-07-09 | |

| Enamine | EN300-16219-100.0g |

(2,4-dichlorophenyl)methanamine |

95-00-1 | 95% | 100.0g |

$376.0 | 2023-07-09 | |

| Life Chemicals | F2191-0285-1g |

2,4-Dichlorobenzylamine |

95-00-1 | 95%+ | 1g |

$21.0 | 2023-09-06 | |

| Life Chemicals | F2191-0285-5g |

2,4-Dichlorobenzylamine |

95-00-1 | 95%+ | 5g |

$60.0 | 2023-09-06 | |

| Life Chemicals | F2191-0285-2.5g |

2,4-Dichlorobenzylamine |

95-00-1 | 95%+ | 2.5g |

$40.0 | 2023-09-06 | |

| TRC | D434710-250mg |

2,4-Dichlorobenzylamine |

95-00-1 | 250mg |

$75.00 | 2023-05-18 | ||

| TRC | D434710-500mg |

2,4-Dichlorobenzylamine |

95-00-1 | 500mg |

$87.00 | 2023-05-18 | ||

| abcr | AB133463-5 g |

2,4-Dichlorobenzylamine, 98%; . |

95-00-1 | 98% | 5 g |

€60.50 | 2023-07-20 | |

| Enamine | EN300-16219-0.05g |

(2,4-dichlorophenyl)methanamine |

95-00-1 | 95% | 0.05g |

$19.0 | 2023-07-09 | |

| Enamine | EN300-16219-10.0g |

(2,4-dichlorophenyl)methanamine |

95-00-1 | 95% | 10.0g |

$63.0 | 2023-07-09 |

2,4-Dichlorobenzylamine 합성 방법

합성회로 1

반응 조건

참조

합성회로 2

반응 조건

1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Lithium borohydride Solvents: Tetrahydrofuran ; 5 h, 25 °C; 25 °C → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, acidified, 0 °C

1.3 Reagents: Sodium hydroxide ; pH 10, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, acidified, 0 °C

1.3 Reagents: Sodium hydroxide ; pH 10, 0 °C

참조

- Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane, Journal of Organic Chemistry, 2009, 74(5), 1964-1970

합성회로 3

반응 조건

1.1 Catalysts: Iron oxide (Fe3O4) , Zirconium chloride (ZrCl4) ; rt → 80 °C

1.2 Reagents: Sodium cyanoborohydride ; 75 - 80 °C; 50 min, 75 - 80 °C

1.2 Reagents: Sodium cyanoborohydride ; 75 - 80 °C; 50 min, 75 - 80 °C

참조

- The efficient solvent-free reduction of oximes to amines with NaBH3CN catalyzed by ZrCl4/nano Fe3O4 system, Journal of the Iranian Chemical Society, 2015, 12(5), 873-878

합성회로 4

반응 조건

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 0 °C; 16 h, 25 - 30 °C

참조

- Preparation of muscarinic M1 receptor positive allosteric modulators, India, , ,

합성회로 5

합성회로 6

합성회로 7

반응 조건

1.1 Reagents: Alumina , Zirconium chloride (ZrCl4)

1.2 > 1 min, rt

1.3 Reagents: Sodium borohydride ; 2 min, rt

1.2 > 1 min, rt

1.3 Reagents: Sodium borohydride ; 2 min, rt

참조

- A rapid and practical protocol for solvent-free reduction of oximes to amines with NaBH4/ZrCl4/Al2O3 system, Bulletin of the Korean Chemical Society, 2011, 32(9), 3448-3452

합성회로 8

반응 조건

1.1 Reagents: Sodium borohydride Catalysts: Copper iron oxide (CuFe2O4) Solvents: Water ; 15 min, reflux

참조

- Green and convenient protocols for the efficient reduction of nitriles and nitro compounds to corresponding amines with NaBH4 in water catalyzed by magnetically retrievable CuFe2O4 nanoparticles, Research on Chemical Intermediates, 2019, 45(6), 3329-3357

합성회로 9

합성회로 10

반응 조건

참조

- Benzylamines: synthesis and evaluation of antimycobacterial properties, Journal of Medicinal Chemistry, 1984, 27(9), 1111-18

합성회로 11

반응 조건

1.1 Reagents: Sodium borohydride Catalysts: Nickel (nanoparticle on silanized magnetite microgel) Solvents: Water ; 2 h, pH 5.5, 25 °C

참조

- Fe3O4-SiO2-P4VP pH-Sensitive Microgel for Immobilization of Nickel Nanoparticles: An Efficient Heterogeneous Catalyst for Nitrile Reduction in Water, ChemCatChem, 2014, 6(2), 538-546

합성회로 12

반응 조건

1.1 Reagents: Acetic acid , Zinc ; 0.7 h, rt

참조

- The efficient reduction of oximes to amines with Zn and acetic acid under ultrasonic irradiation, Organic Chemistry: An Indian Journal, 2009, 5(4), 412-415

합성회로 13

반응 조건

1.1 Reagents: (SP-5-12)-(Pyridine)bis[tetrahydroborato(1-)-κH,κH′]zinc Solvents: Tetrahydrofuran ; 4 h, reflux

참조

- First report for the efficient reduction of oximes to amines with zinc borohydride in the form of (pyridine)(tetrahydroborato)zinc complex, Journal of the Chinese Chemical Society (Taipei, 2005, 52(1), 109-112

합성회로 14

합성회로 15

반응 조건

1.1 Reagents: Hydrogen , Ammonium hydroxide Catalysts: Nickel (silica-supported iron oxide) Solvents: Ethanol ; 20 bar, rt; 2 h, 20 bar, 115 °C

참조

- Microwave-Assisted Reductive Amination with Aqueous Ammonia: Sustainable Pathway Using Recyclable Magnetic Nickel-Based Nanocatalyst, ACS Sustainable Chemistry & Engineering, 2019, 7(6), 5963-5974

합성회로 16

반응 조건

참조

- Monoamine oxidase inhibitors based on 2-, 4-, and 8-substituted quinolines, Khimiko-Farmatsevticheskii Zhurnal, 1991, 25(3), 18-21

2,4-Dichlorobenzylamine Raw materials

- 2,4-Dichlorobenzaldehyde

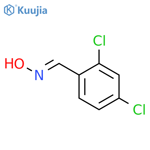

- 2,4-dichlorobenzaldehyde oxime

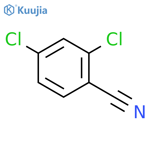

- 2,4-Dichlorobenzonitrile

- 2-[(2,4-Dichlorophenyl)methyl]isoindole-1,3-dione

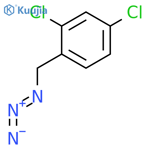

- 1-(azidomethyl)-2,4-dichlorobenzene

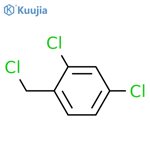

- 2,4-Dichlorobenzyl chloride

2,4-Dichlorobenzylamine Preparation Products

2,4-Dichlorobenzylamine 관련 문헌

-

Adewale Adewuyi,Olaoluwa A. Ogunkunle,Rotimi A. Oderinde RSC Adv. 2023 13 9563

-

Yitao Lv,Jingming Sun,Sen Qiao,Min Zhang,Juxiu Li Anal. Methods 2021 13 3649

-

Mohamed A. Korany,Marwa A. A. Ragab,Rasha M. Youssef,Mostafa A. Afify RSC Adv. 2015 5 6385

-

Pooja Purohit,Anand Kumar Pandey,Deepti Singh,Pradeep Singh Chouhan,Karthik Ramalingam,Mahendra Shukla,Neena Goyal,Jawahar Lal,Prem M. S. Chauhan Med. Chem. Commun. 2017 8 1824

-

Monika Chauhan,Gaurav Joshi,Harveen Kler,Archana Kashyap,Suyog M. Amrutkar,Praveen Sharma,Kiran D. Bhilare,Uttam Chand Banerjee,Sandeep Singh,Raj Kumar RSC Adv. 2016 6 77717

95-00-1 (2,4-Dichlorobenzylamine) 관련 제품

- 79101-83-0(Methyl 2-amino-5-chloro-3-methylbenzoate)

- 18468-46-7(N,N'-Didansyl-L-cystine)

- 116016-57-0(5-(4-Hydroxyphenyl)thiophene-2-carboxylic Acid)

- 70807-90-8(2-methoxypropan-1-amine hydrochloride)

- 91341-98-9(2-amino-3-(4-methylphenyl)propanoic Acid Hydrochloride)

- 2228922-11-8(2-(2-bromo-1,3-thiazol-4-yl)propan-2-yl(methyl)amine)

- 2034227-58-0(4-phenylmethanesulfonyl-1-{1-(propan-2-yl)-1H-imidazol-4-ylsulfonyl}piperidine)

- 1806057-02-2(3,6-Bis(trifluoromethyl)-2-fluorobenzaldehyde)

- 2219371-98-7(5-{[(Tert-butoxy)carbonyl]amino}-4-hydroxypentanoic acid)

- 1432678-81-3(methyl 5H,6H,7H-pyrrolo3,4-bpyridine-2-carboxylate hydrochloride)

추천 공급업체

Jinta Yudi Pharmaceutical Technology Co., Ltd.

골드 회원

중국 공급자

대량

Hubei Cuiyuan Biotechnology Co.,Ltd

골드 회원

중국 공급자

시약

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

골드 회원

중국 공급자

대량

Hubei Henglvyuan Technology Co., Ltd

골드 회원

중국 공급자

대량

Henan Dongyan Pharmaceutical Co., Ltd

골드 회원

중국 공급자

대량